molecular formula C22H15ClF3N5O B11089559 6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11089559
M. Wt: 457.8 g/mol
InChI Key: BCGGXNHHDBXCKW-UHFFFAOYSA-N
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Description

N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is a complex organic compound belonging to the class of triazines Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents like methanol and the maintenance of low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial preparation of intermediate compounds followed by further functionalization. The use of automated reactors and precise control of reaction parameters are crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles like amines and alkoxides, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-6-(DIPHENYLAMINO)-1,3,5-TRIAZIN-2-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H15ClF3N5O

Molecular Weight

457.8 g/mol

IUPAC Name

6-chloro-2-N,2-N-diphenyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H15ClF3N5O/c23-19-28-20(27-15-11-13-18(14-12-15)32-22(24,25)26)30-21(29-19)31(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,27,28,29,30)

InChI Key

BCGGXNHHDBXCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)OC(F)(F)F)Cl

Origin of Product

United States

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